molecular formula C12H6ClF2NO2 B6388226 2-Chloro-5-(3,4-difluorophenyl)pyridine-3-carboxylic acid CAS No. 1261920-49-3

2-Chloro-5-(3,4-difluorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6388226
CAS No.: 1261920-49-3
M. Wt: 269.63 g/mol
InChI Key: SUBWQVXRPRWJMD-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-difluorophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a chloro group at the second position, a difluorophenyl group at the fifth position, and a carboxylic acid group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3,4-difluorophenyl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 3,4-difluorobenzene.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3,4-difluorophenyl group to the 2-chloropyridine. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the third position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the process.

Types of Reactions:

    Substitution Reactions: The chloro group at the second position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the pyridine ring.

    Coupling Reactions: The difluorophenyl group can participate in further coupling reactions, allowing for the synthesis of more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

2-Chloro-5-(3,4-difluorophenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-difluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and difluorophenyl groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluorophenyl group.

    2,3-Difluoro-5-chloropyridine: Similar structure but with fluorine atoms at the second and third positions instead of a difluorophenyl group.

Uniqueness: 2-Chloro-5-(3,4-difluorophenyl)pyridine-3-carboxylic acid is unique due to the presence of both a chloro group and a difluorophenyl group on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-5-(3,4-difluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2NO2/c13-11-8(12(17)18)3-7(5-16-11)6-1-2-9(14)10(15)4-6/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBWQVXRPRWJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687330
Record name 2-Chloro-5-(3,4-difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-49-3
Record name 2-Chloro-5-(3,4-difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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